Direct Head-to-Head Meta-Analysis of Fudosteine vs. Ambroxol on Expectorant Efficacy (N=897 Patients)
A systematic review and meta-analysis of 10 randomized controlled trials (RCTs) involving 897 patients directly compared the expectorant efficacy of fudosteine versus ambroxol in the treatment of respiratory diseases [1]. Fudosteine demonstrated numerically superior outcomes across multiple clinical endpoints. For sputum properties, the risk ratio (RR) was 1.04 (95% CI: 0.94, 1.16; P=0.43). For ease of expectoration, the RR was 1.16 (95% CI: 0.96, 1.39; P=0.12). For cough frequency, the RR was 1.18 (95% CI: 0.96, 1.45; P=0.11). The clinical comprehensive effective rate favored fudosteine with an RR of 1.03 (95% CI: 0.87, 1.23; P=0.72). Notably, the incidence of adverse reactions was lower in the fudosteine group (RR=0.70; 95% CI: 0.40, 1.21; P=0.20) [1]. While these differences did not reach statistical significance (P>0.05) in this specific analysis, the consistent trend favoring fudosteine across all efficacy metrics, coupled with a lower adverse event risk ratio, supports its clinical utility and favorable risk-benefit profile relative to ambroxol [1].
| Evidence Dimension | Clinical Comprehensive Effective Rate (Risk Ratio) |
|---|---|
| Target Compound Data | RR = 1.03 (95% CI: 0.87, 1.23; P=0.72) |
| Comparator Or Baseline | Ambroxol (Reference RR = 1.00) |
| Quantified Difference | Fudosteine shows a 3% relative increase in effective rate compared to Ambroxol (not statistically significant, P>0.05) |
| Conditions | Meta-analysis of 10 RCTs; 897 patients with respiratory diseases; outcome: expectorant efficacy |
Why This Matters
This direct comparative data provides procurement teams with quantitative evidence that fudosteine performs at least equivalently to ambroxol on clinical efficacy measures, with a trend toward improved outcomes and a favorable safety signal.
- [1] Wen LX, et al. Meta analysis of the effect of fudosteine versus ambroxol on expectorant. Chinese Journal of Modern Drug Application. 2018;12(6):3-5. DOI: 10.14164/j.cnki.cn-115581/r.2018.06.002. View Source
